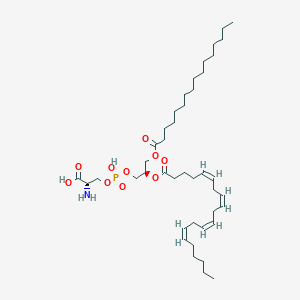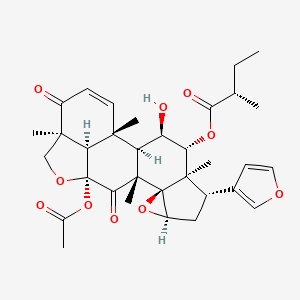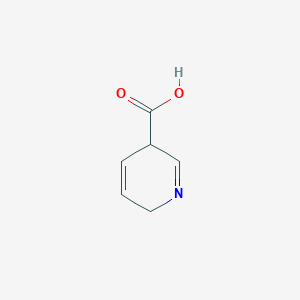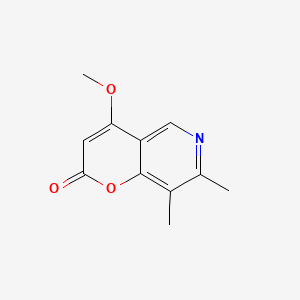
Xanthiside
Descripción general
Descripción
Xanthiside, also known as 4-hydroxy-3-methoxybenzaldehyde, is a phenolic aldehyde that has been used as a synthetic intermediate in the production of pharmaceuticals, cosmetics, and other chemicals. It has been studied for its potential therapeutic applications in the treatment of a variety of diseases and disorders.
Aplicaciones Científicas De Investigación
Medicina Tradicional China
Xanthiside se encuentra en los frutos de Xanthium sibiricum Patr., también conocido como “Cang-Er-Zi” en la medicina tradicional china . Estos frutos se utilizan ampliamente para tratar diversas dolencias, como:
Propiedades Antiinflamatorias
Se ha demostrado que la fracción n-BuOH de Fructus Xanthii, que contiene this compound, posee propiedades antiinflamatorias . Se ha utilizado para controlar las enfermedades inflamatorias mediadas por macrófagos .
Actividad Citotóxica
Se ha encontrado que this compound exhibe actividad citotóxica contra varias líneas celulares de cáncer. Estas incluyen líneas celulares de carcinoma de pulmón (SK-LU-1), carcinoma de mama humano (MCF-7), carcinoma hepatocelular (HepG2) y melanoma cutáneo (SK-Mel-2) .
Tratamiento de la Rinitis Crónica
La rinitis crónica, una inflamación persistente del revestimiento nasal, es otra condición que puede tratarse con los frutos de Xanthium sibiricum Patr., que contienen this compound .
Tratamiento del Prurito Cutáneo
El prurito cutáneo, o picazón, también puede tratarse con los frutos de Xanthium sibiricum Patr .
Tratamiento del Dolor de Cabeza debido al Frío
Los frutos de Xanthium sibiricum Patr., que contienen this compound, se utilizan en la medicina tradicional china para el tratamiento de dolores de cabeza causados por el frío .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Xanthiside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with β-glucosidases, a group of enzymes that hydrolyze β-glucosidic bonds in glucosides These interactions are crucial for the compound’s activity, as β-glucosidases facilitate the release of glucose from this compound, thereby influencing its biochemical behavior
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and metabolic regulation . This compound can modulate gene expression, leading to changes in the production of proteins involved in these pathways. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux. These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to β-glucosidases, leading to the hydrolysis of its β-glucosidic bond and the release of glucose . This interaction is essential for the compound’s activity, as it enables the subsequent biochemical reactions that this compound participates in. Additionally, this compound may inhibit or activate other enzymes, depending on the specific context and concentration. Changes in gene expression induced by this compound further contribute to its molecular mechanism, as they alter the cellular environment and influence various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, although the exact nature of these effects may vary depending on the experimental setup and conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing stress responses . At higher doses, this compound can have toxic or adverse effects, including disruptions in cellular function and metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with β-glucosidases, leading to the hydrolysis of its β-glucosidic bond and the release of glucose . This glucose can then enter various metabolic pathways, influencing metabolic flux and the levels of key metabolites. Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments this compound’s distribution is crucial for its activity, as it determines the sites of its biochemical interactions and effects
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence this compound’s interactions with biomolecules and its overall biochemical behavior
Propiedades
IUPAC Name |
8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO8S/c1-17(2)7(3-8(20)11-15(17)27-6-10(21)18-11)5-25-16-14(24)13(23)12(22)9(4-19)26-16/h3,9,12-14,16,19,22-24H,4-6H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXSDYSKIVXIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)C2=C1SCC(=O)N2)COC3C(C(C(C(O3)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263635.png)
![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)



